

what is the mechanism of action of Englerin A

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

Get Quote

Proposed Mechanisms of Action

Researchers have proposed several mechanisms to explain **Englerin A's** potent anti-cancer activity. The table below summarizes the key mechanisms and supporting evidence.

Mechanism	Key Findings	Experimental Evidence
Altered Lipid Metabolism & Ceramide Production	Profoundly disrupts lipid metabolism, generating toxic levels of ceramides within 24 hours [1] [2].	Metabolomics analysis (LC-MS/MS) of A498 and UO-31 ccRCC cell lines treated with 100 nM Englerin A [1] [2].
Endoplasmic Reticulum (ER) Stress	Induces ER stress signaling and disrupts ER morphology [1] [2].	Microarray analysis, quantitative PCR, Western Blot, and fluorescence confocal microscopy in renal cancer cell lines using 25-100 nM Englerin A [1] [2].
Ion Channel Modulation (TRPC4/C5)	Acts as an agonist for TRPC4 and TRPC5 ion channels, causing sodium/calcium influx [3].	Cellular Ca ²⁺ response assays (e.g., Fura-2) in Tet ⁺ HEK 293 cells engineered to express TRPC4 [3].

Mechanism	Key Findings	Experimental Evidence
Multiple Cell Death Pathways	Triggers caspase-independent apoptosis, necrosis, and autophagic vesicles [4] [5].	Flow cytometry (Annexin V/PI staining), cytoplasmic histone-associated-DNA-fragment ELISA, and Western Blot for LC3B in A498 cells [4].
Inhibition of Pro-Survival Signaling	Inhibits phosphorylation and activation of AKT and ERK kinases [4].	Western Blot analysis of A498 cells treated with 100 nM Englerin A [4].
Cell Cycle Arrest	Causes accumulation of cells in the G2 phase, blocking G2/M transition [4].	Cell cycle analysis via flow cytometry [4].

Experimental Evidence and Protocols

Detailed methodologies from key studies provide insights into how these mechanisms were investigated.

Metabolomics for Lipid Metabolism

- **Cell Treatment:** A498 cells were treated with 100 nM **Englerin A** or a vehicle control (0.1% DMSO) for 24 or 48 hours [1] [2].
- **Metabolite Extraction:** Cells were snap-frozen, and metabolites were extracted using ice-cold methanol:water (80:20) [1] [2].
- **Analysis:** Extracts were analyzed with **LC-MS/MS** (AB SCIEX QTRAP 5500) using scheduled multiple reaction monitoring (MRM). A cocktail of stable isotope internal standards was added for quantification [1] [2].

ER Stress and Morphology

- **Transcriptomics:** Gene expression profiling was performed using **microarray analysis**. Data is available in the GEO repository (GSE86047) [2].
- **Validation:** ER stress and inflammatory response genes were validated using **quantitative PCR** and **Western Blot** [1] [2].

- **Morphological Assessment:** Fluorescence confocal microscopy visualized disruption of ER structure in cells treated with 25 nM **Englerin A** [1] [2].

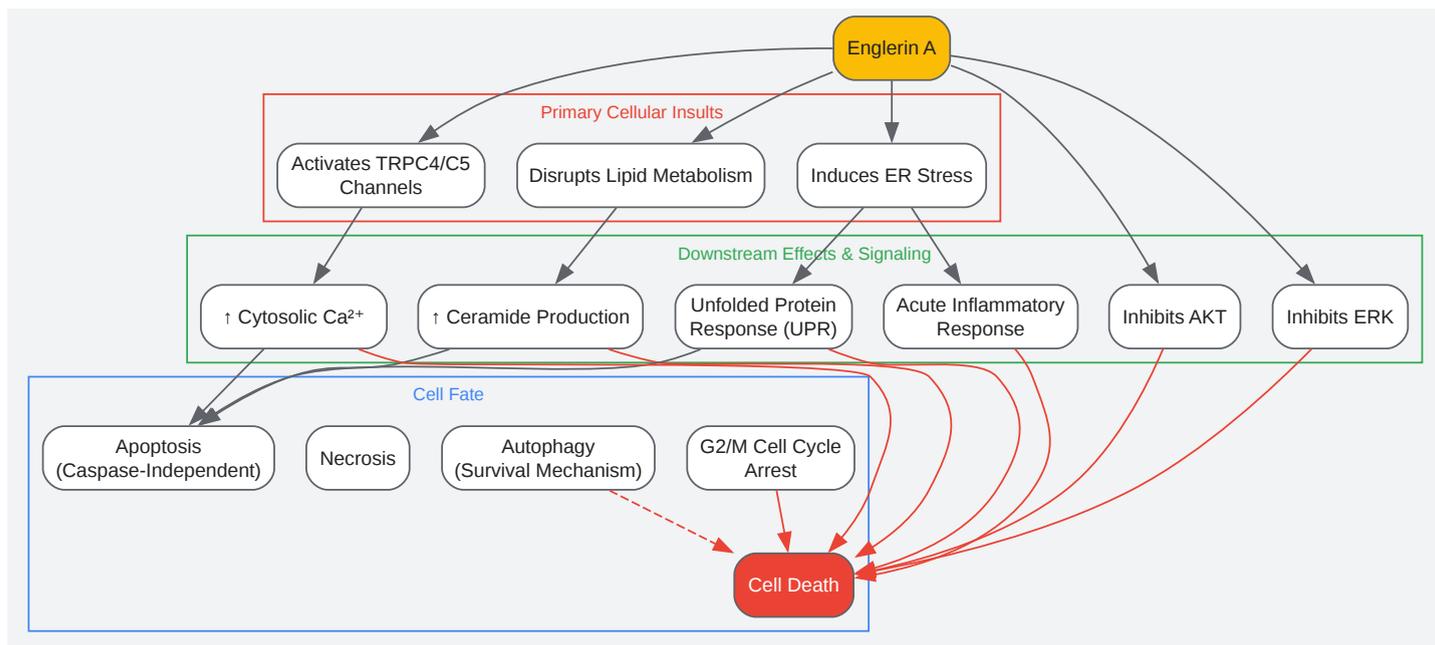
TRPC4/C5 Channel Agonism

- **Cell Model:** Tet+ HEK 293 cells expressing TRPC4-TRPC1 channels were used [3].
- **Calcium Influx Measurement:** intracellular Ca²⁺ levels were measured using the **Fura-2 ratiometric dye**.
- **Agonist/Antagonist Tests:** **Englerin A**'s effect was measured alone and in the presence of a TRPC4/5 antagonist like Pico 145 [3].

Therapeutic Implications and SAR

Englerin A's ability to target lipid storage and ER stress reveals targetable vulnerabilities in ccRCC [1] [2]. The induction of an acute inflammatory response may also contribute to anti-tumor immunity [1] [2].

Structure-Activity Relationship (SAR) studies are crucial for drug development. Modifications at the bridgehead position (C-7) of **Englerin A** can maintain potent anti-cancer activity while reducing toxicity [3]. Replacing the isopropyl group with larger groups like cyclohexyl yielded analogs with excellent selectivity and potency comparable to the natural product but with significantly reduced **intravenous toxicity** in mice [3].



[Click to download full resolution via product page](#)

*Integrated View of **Englerin A**'s Multi-Target Mechanism*

Conclusion and Future Directions

Englerin A's mechanism is complex, involving **lipid metabolic disruption**, **ER stress induction**, and **ion channel modulation**, leading to multiple cell death pathways. Its high selectivity for renal cancer cells makes it a promising therapeutic lead.

Future research should focus on:

- Determining the **primary molecular target** that initiates the cascade.
- Further **SAR studies** to separate anti-cancer efficacy from systemic toxicity.
- Exploring combinations with other agents that exploit the metabolic vulnerabilities uncovered by **Englerin A**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. induces an acute inflammatory response and reveals lipid... Englerin A [pmc.ncbi.nlm.nih.gov]
2. induces an acute inflammatory response and... | PLOS One Englerin A [journals.plos.org]
3. Bridgehead Modifications of Englerin Reduce TRPC4 A and... Activity [pmc.ncbi.nlm.nih.gov]
4. Renal cancer-selective Englerin induces multiple A ... mechanisms of [jeccr.biomedcentral.com]
5. Renal cancer-selective Englerin induces multiple... : Internet Archive A [archive.org]

To cite this document: Smolecule. [what is the mechanism of action of Englerin A]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527159#what-is-the-mechanism-of-action-of-englerin-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com